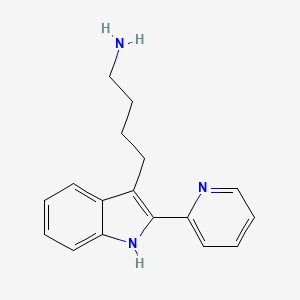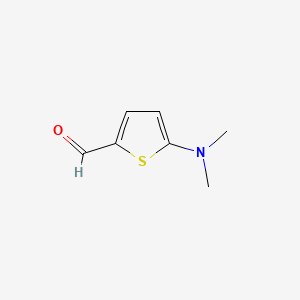
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Ketolide Antibiotics Precursors
The compound is used in synthesizing novel ketolide antibiotics, highlighting its importance in drug development. A significant step in its synthesis involves the HBr-induced DMSO oxidation of 3-acetylpyridine, which is then transformed into 4-(3-pyridyl)imidazole through a Debus reaction with ammonia and formaldehyde (Cao et al., 2011).
Antimicrobial Activity of Indol Compounds
Novel indol derivatives containing the compound have been synthesized and assessed for antimicrobial activity. The synthesis pathway involves several steps, starting from (1H-indol-1-yl)acetate and leading to complex compounds with potential antimicrobial properties (Sreeramulu & Ashokgajapathiraju, 2014).
Heterocyclic Schiff Bases as Anticonvulsants
Schiff bases derived from 3-aminomethyl pyridine have shown anticonvulsant activity, indicating the potential of related compounds in the treatment of seizures. These bases were synthesized through condensation reactions with various aldehydes and ketones, demonstrating the versatility of pyridine-based compounds in medicinal chemistry (Pandey & Srivastava, 2011).
Chemical Transformations and Applications
Water Oxidation Catalysts
The compound's derivatives have been used to create dinuclear complexes that act as catalysts for water oxidation, a critical reaction for sustainable energy solutions. These complexes, characterized by their electronic absorption and redox properties, have shown significant oxygen evolution in the presence of Ce(IV), demonstrating their utility in catalysis (Zong & Thummel, 2005).
Radiolabelled Forms for Pharmacokinetic Studies
The compound has been radiolabelled for use in metabolism and pharmacokinetic studies, highlighting its relevance in understanding drug distribution and action within biological systems. Such studies are crucial for the development of effective and safe pharmaceuticals (Cashyap et al., 1985).
Properties
IUPAC Name |
4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKMQBKAYOBNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391464 |
Source


|
| Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556777-69-6 |
Source


|
| Record name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)



![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)


